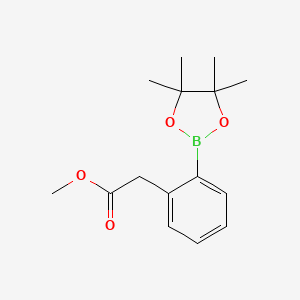

Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Cat. No. B1420537

Key on ui cas rn:

956229-86-0

M. Wt: 276.14 g/mol

InChI Key: AIICBFSEEBAMMB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08569286B2

Procedure details

Add potassium carbonate (235.7 g, 1.71 mol) to a solution of 2-amino-3-bromopyridine (88.5 g, 511.7 mmol) in 1,4-dioxane (550 mL) and water (550 mL). Degas the mixture with three cycles of vacuum/nitrogen, add palladium (II) acetate (6.4 g, 28.4 mmol) and tri-t-butylphosphonium tetrafluoroborate (16.5 g, 56.9 mmol) and stir under nitrogen at 88° C. Add a solution of methyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate (157.0 g, 568.5 mmol) in 1,4-dioxane (550 mL) dropwise over three minutes and stir the mixture at 88° C. for 20 minutes. Cool mixture to 50° C., add water (100 mL), and separate layers. Extract from aqueous with ethyl acetate (2×100 mL), dry combined organics over sodium sulfate and concentrate. Dissolve the concentrated material in N-methylpyrrolidone (314 mL), cool in ice bath and add sulfuric acid (314 mL, 5.9 mol) dropwise to maintain a temperature of approximately 45° C. Stir mixture at 140° C. for 90 minutes. Cool to ambient temperature, add ice (4 kg) and basify with portion wise addition of 50% aqueous NaOH solution until solution is pH 7-8. Cool suspension to 10-15° C., filter out solids and wash with water (2 L), hexanes (1 L) and methyl tertiary butyl ether (1 L). Dry under vacuum at 40° C. Treat material with refluxing mixture of 10% methanol/dichloromethane solution and filter hot (×4). Concentrate combined filtrates to afford the title compound as a light brown solid (85 g, 404.3 mmol, 71%). MS (m/z): 211 (M+1).

Quantity

157 g

Type

reactant

Reaction Step Four

[Compound]

Name

ice

Quantity

4 kg

Type

reactant

Reaction Step Six

Name

Yield

71%

Identifiers

|

REACTION_CXSMILES

|

C(=O)([O-])[O-].[K+].[K+].[NH2:7][C:8]1[C:13](Br)=[CH:12][CH:11]=[CH:10][N:9]=1.F[B-](F)(F)F.C([PH+](C(C)(C)C)C(C)(C)C)(C)(C)C.CC1(C)C(C)(C)OB([C:41]2[CH:46]=[CH:45][CH:44]=[CH:43][C:42]=2[CH2:47][C:48](OC)=[O:49])O1.S(=O)(=O)(O)O.[OH-].[Na+]>O1CCOCC1.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH:12]1[C:13]2[C:41]3[CH:46]=[CH:45][CH:44]=[CH:43][C:42]=3[CH2:47][C:48](=[O:49])[NH:7][C:8]=2[N:9]=[CH:10][CH:11]=1 |f:0.1.2,4.5,8.9,12.13.14|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

16.5 g

|

|

Type

|

reactant

|

|

Smiles

|

F[B-](F)(F)F.C(C)(C)(C)[PH+](C(C)(C)C)C(C)(C)C

|

|

Name

|

|

|

Quantity

|

6.4 g

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

235.7 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

88.5 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=NC=CC=C1Br

|

|

Name

|

|

|

Quantity

|

550 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

|

Name

|

|

|

Quantity

|

550 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

157 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1(OB(OC1(C)C)C1=C(C=CC=C1)CC(=O)OC)C

|

|

Name

|

|

|

Quantity

|

550 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Step Five

|

Name

|

|

|

Quantity

|

314 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Six

[Compound]

|

Name

|

ice

|

|

Quantity

|

4 kg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

88 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stir under nitrogen at 88° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Degas the mixture with three cycles of vacuum/nitrogen

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stir the mixture at 88° C. for 20 minutes

|

|

Duration

|

20 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool mixture to 50° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separate layers

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Extract from aqueous with ethyl acetate (2×100 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dry combined organics over sodium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrate

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

Dissolve the concentrated material in N-methylpyrrolidone (314 mL)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cool in ice bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain a temperature of approximately 45° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stir mixture at 140° C. for 90 minutes

|

|

Duration

|

90 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool to ambient temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool suspension to 10-15° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter out solids

|

WASH

|

Type

|

WASH

|

|

Details

|

wash with water (2 L), hexanes (1 L) and methyl tertiary butyl ether (1 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Dry under vacuum at 40° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Treat material with refluxing

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixture of 10% methanol/dichloromethane solution

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter hot (×4)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Concentrate

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC=NC=2NC(CC3=C(C21)C=CC=C3)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 404.3 mmol | |

| AMOUNT: MASS | 85 g | |

| YIELD: PERCENTYIELD | 71% | |

| YIELD: CALCULATEDPERCENTYIELD | 79% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |